[(4-Cyano-benzyl)-methyl-amino]-acetic acid
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Description
[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biological Activity
[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
This compound features a cyano group attached to a benzyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuroprotective Effects : There are indications that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It could influence apoptotic signaling pathways, leading to increased cell death in cancerous cells.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against specific bacterial strains | |
Neuroprotective | Protects neuronal cells from degeneration |
Table 2: IC50 Values Against Various Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
H1975 | 11.0 | Moderate cytotoxicity |
MGC-803 | 5.1 | Strong anti-gastric cancer activity |
HGC-27 | 7.6 | Induces G2/M phase arrest |
Case Studies
-
Antitumor Efficacy in Gastric Cancer :
A study demonstrated that this compound exhibited significant anti-gastric cancer activity through topoisomerase I inhibition, leading to cell cycle arrest and apoptosis in MGC-803 and HGC-27 cell lines . -
Neuroprotection in Animal Models :
Research utilizing animal models has shown that this compound can mitigate neurodegeneration caused by oxidative stress, suggesting its potential application in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAGPARHQOCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.